Raphin 1 is classified as a small molecule inhibitor with the chemical formula and a molecular weight of approximately 231.08 g/mol. Its CAS number is 2022961-17-5, and it is recognized for its high binding affinity (Kd value of 0.033 μM) specifically to the R15B-PP1c holophosphatase complex, demonstrating over 30-fold selectivity for R15B compared to R15A .
The synthesis of Raphin 1 employs a multi-step organic synthesis approach, typically involving the formation of hydrazine derivatives and subsequent reactions to introduce chlorinated aromatic moieties. The specific synthetic route has not been fully detailed in available literature but generally follows these principles:
This synthetic pathway allows for modifications that can optimize potency and selectivity against target phosphatases.
Raphin 1 features a complex molecular structure characterized by:
The structural formula can be represented as:
This configuration is critical for its mechanism of action and specificity towards PPP1R15B .
Raphin 1 primarily engages in reversible binding interactions with the regulatory subunit PPP1R15B, inhibiting its phosphatase activity. Key reactions include:
The mechanism by which Raphin 1 exerts its effects involves several steps:
This mechanism highlights the potential therapeutic applications in conditions characterized by proteostasis dysregulation.
The physical and chemical properties of Raphin 1 are summarized as follows:
These properties are critical for its use in laboratory settings and potential clinical applications.
Raphin 1 has significant implications in scientific research and potential therapeutic applications:
The PPP1R15B-PP1c holophosphatase complex serves as a critical regulator of the integrated stress response (ISR) by specifically dephosphorylating eukaryotic initiation factor 2 alpha (eIF2α) at serine 51. This dephosphorylation terminates translational attenuation initiated by stress-sensing kinases (PERK, PKR, GCN2, HRI). Unlike its stress-inducible counterpart PPP1R15A (GADD34), PPP1R15B (CReP) is constitutively expressed, providing basal control over eIF2α phosphorylation levels under homeostatic conditions [2] [5]. The holophosphatase operates through a substrate recruitment mechanism where PPP1R15B's disordered N-terminal domain captures the ε-subunit of eIF2, positioning the phosphosite near PP1c's catalytic cleft [4] [7]. Structural analyses reveal that PPP1R15B binds the distal end of the 125 kDa eIF2 trimer via three helical elements (H1-H3), enabling precise spatial coordination for dephosphorylation [7].
Table 1: Key Biochemical Properties of the PPP1R15B-PP1c Holophosphatase
Property | Detail | Functional Implication |
---|---|---|
Substrate Specificity | eIF2α (phospho-Ser51) | Terminates ISR-mediated translation arrest |
Regulatory Domain | Disordered N-terminus with helical motifs H1-H3 | Facilitates remote substrate capture and positioning |
Binding Affinity (Kd) | 0.1–0.8 μM (measured via SPR with holophosphatase complexes) [4] | Ensures rapid response to cellular phospho-eIF2α fluctuations |
Catalytic Efficiency | 3-fold higher than PPP1R15A-PP1c under basal conditions [5] | Maintains proteostatic equilibrium during non-stress states |
PPP1R15B ensures rheostatic control of protein synthesis by counterbalancing transient eIF2α phosphorylation events. Its constitutive expression allows immediate restoration of translation following stress resolution, preventing persistent suppression of global protein synthesis. This function is critical for cellular viability, as demonstrated by embryonic lethality in Ppp1r15a-/-Ppp1r15b-/- mice [5]. PPP1R15B's activity is autoregulated through upstream open reading frames (uORFs) in its 5'UTR. Under unstressed conditions, uORFs restrict PPP1R15B translation; however, during ISR activation, phospho-eIF2α enhances ribosomal bypass of inhibitory uORFs, increasing PPP1R15B synthesis and establishing a feedback loop for recovery [8] [9]. This dynamic regulation fine-tunes the duration and intensity of translational arrest, optimizing chaperone availability for misfolded protein clearance [2] [4].
Table 2: Contrasting Features of PPP1R15B and PPP1R15A
Feature | PPP1R15B (CReP) | PPP1R15A (GADD34) |
---|---|---|
Expression Pattern | Constitutive | Stress-inducible (e.g., ER stress) |
Transcriptional Control | Basal; uORF-mediated translation [8] | ATF4/CHOP-dependent induction [2] |
Primary Function | Rapid translation recovery | Sustained stress adaptation |
Cellular Localization | ER membrane-associated [5] | Cytosolic/transient ER recruitment |
Knockout Phenotype | Growth retardation, anemia [5] | Viable with mild stress sensitivity |
Aberrant PPP1R15B function disrupts proteostasis in neurodegenerative diseases through two mechanisms: loss-of-function mutations and epigenetic overexpression. Homozygous mutations (e.g., p.Asn423Asp, p.Arg658Cys) impair substrate binding or holophosphatase assembly, leading to chronic eIF2α phosphorylation. This causes microcephaly, intellectual disability, and growth retardation in humans due to unresolved ISR activation and suppressed protein synthesis [6] [8]. Conversely, cancer cells exploit PPP1R15B overexpression to sustain proteostasis: super-enhancer acquisition in multiple myeloma increases PPP1R15B transcription, enhancing eIF2α dephosphorylation to support uncontrolled immunoglobulin synthesis and tumor survival [10]. In protein-misfolding disorders like Huntington’s disease, PPP1R15B hyperactivity impedes ATF4-CHOP pro-apoptotic signaling, allowing toxic aggregate accumulation [4] [6]. Restoring PPP1R15B activity balance is thus critical for neuronal viability.
Table 3: Pathological Consequences of PPP1R15B Dysregulation
Disease Context | PPP1R15B Alteration | Proteostatic Consequence |
---|---|---|
Neurodevelopmental Disorders | Homozygous mutations (e.g., p.Arg658Cys) [8] | Chronic eIF2α-P → Persistent translation arrest → Impaired neurodevelopment |
Multiple Myeloma | Super-enhancer-driven overexpression [10] | Hyperactive eIF2α dephosphorylation → Sustained oncoprotein synthesis |
Huntington’s Disease | Elevated activity in neuronal aggregates [4] | Attenuated ATF4-CHOP axis → Suppressed clearance of mutant Huntingtin |
Amyotrophic Lateral Sclerosis | Secondary to PERK hyperactivation [3] | Disrupted feedback loop → Unresolved ER stress → Motor neuron death |
Converging Pathogenic Mechanisms: Chronic eIF2α phosphorylation due to PPP1R15B mutations depletes chaperones (e.g., BiP), impairing clearance of amyloid-β, α-synuclein, or SOD1 aggregates [3] [6]. Conversely, cancer-associated PPP1R15B overexpression creates a permissive environment for proteotoxic stress by prematurely terminating ISR-driven quality control pathways [10]. These opposing dysregulations highlight PPP1R15B's central role in proteostatic maintenance and its therapeutic relevance.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2